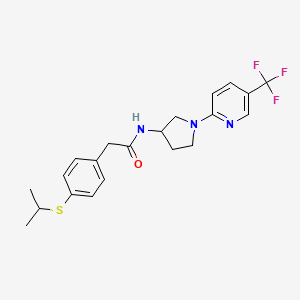

2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

説明

This compound features a central acetamide scaffold with two distinct moieties:

- Pyrrolidine-pyridine hybrid: A pyrrolidin-3-yl group linked to a 5-(trifluoromethyl)pyridin-2-yl substituent, which may enhance target binding via hydrogen bonding and π-π interactions. The trifluoromethyl group on the pyridine ring is a common pharmacophore in medicinal chemistry, known to improve bioavailability and resistance to oxidative metabolism .

特性

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3OS/c1-14(2)29-18-6-3-15(4-7-18)11-20(28)26-17-9-10-27(13-17)19-8-5-16(12-25-19)21(22,23)24/h3-8,12,14,17H,9-11,13H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWZRBNNRJJMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. One possible route starts with the synthesis of the 4-(isopropylthio)phenyl intermediate through electrophilic substitution reactions. The pyrrolidine core can be prepared via a condensation reaction involving a pyridin-2-yl group.

Industrial Production Methods: In industrial settings, the production of this compound may employ optimized reaction conditions to maximize yield and purity. Catalysts, temperature control, and solvents play a significant role in scaling up the synthesis. Continuous flow reactors could be used to enhance efficiency and reproducibility in industrial production.

化学反応の分析

Types of Reactions It Undergoes:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidine sites. Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reduction reactions might target the acetamide group, using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur on the aromatic ring and pyridine moiety, with reagents like halogens and nucleophiles.

Common Reagents and Conditions Used:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, dichloromethane.

Catalysts: Palladium, platinum.

Major Products Formed from These Reactions:

Oxidized derivatives with sulfoxide or sulfone groups.

Reduced forms with modified acetamide moieties.

Substituted aromatic rings or pyridine rings with new functional groups.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Investigated for its bioactivity and possible therapeutic effects, including anti-inflammatory and anticancer properties. Industry: Utilized in materials science for developing advanced polymers and as a ligand in catalysis.

作用機序

The mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide varies depending on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, altering biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

類似化合物との比較

Thiazolo[2,3-c][1,2,4]triazole Acetamides ()

Compounds 26–32 in share an acetamide core but differ in substituents:

- Compound 30: N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. Similarities: Contains a trifluoromethylphenyl group and pyrrolidine ring.

Pyridin-2-yl Acetamides with Piperazine Linkers ()

- Compound 8b : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.

- Similarities : Features a pyridin-2-yl group and trifluoromethyl substituent.

- Differences : Uses a piperazine linker instead of pyrrolidine, which may reduce conformational rigidity.

- Physical Properties : Melting point 241–242°C; EI-MS m/z 530. These data suggest higher crystallinity compared to the target compound, assuming similar molecular weights .

Suvecaltamide ()

- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.

- Similarities : Acetamide scaffold with a pyridin-2-yl group and fluorinated substituent (trifluoroethoxy).

- Differences : Lacks the pyrrolidine ring and isopropylthio group.

- Therapeutic Indication : Voltage-activated calcium channel stabilizer (antiepileptic), suggesting the target compound may share neurological applications .

SB705498 ()

- Structure : N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea.

Comparative Analysis Table

*CNS: Central Nervous System (inferred from structural analogs).

Key Findings and Implications

- Trifluoromethyl Groups : Ubiquitous in analogs (e.g., ), enhancing metabolic stability and binding affinity.

- Pyrrolidine vs.

- Thioether Linkage : The isopropylthio group in the target compound could increase lipophilicity compared to ether or amine linkers in analogs, affecting blood-brain barrier penetration .

生物活性

The compound 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS No: 2097891-95-5) has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 423.5 g/mol

- Structural Features : The compound features an isopropylthio group, a trifluoromethyl-substituted pyridine ring, and a pyrrolidine moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells and human monocytes. This suggests potential applications in neuroinflammatory conditions .

- Neuroprotective Properties : In studies involving neurotoxic models, the compound demonstrated protective effects against neuronal degeneration, likely through modulation of signaling pathways such as the JNK pathway .

- Cytokine Modulation : It has been noted for its ability to modulate cytokine release, which may have implications for treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have provided insights into the compound's efficacy:

- Microglial Cells : The compound inhibited lipopolysaccharide (LPS)-induced TNFα release, indicating a potential role in managing neuroinflammation.

- Human Monocytes : It also reduced HIV-1 Tat-induced cytokine release, highlighting its versatility in targeting different inflammatory pathways .

Study on Neuroinflammation

A notable study investigated the effects of the compound on neuroinflammation caused by LPS. Results indicated a significant reduction in TNFα levels, supporting its potential as an anti-inflammatory agent in neurodegenerative diseases.

| Study | Model | Outcome |

|---|---|---|

| Microglial Cells | Inhibition of TNFα release | |

| Human Monocytes | Reduced cytokine release |

Pharmacological Implications

The findings suggest that This compound could be a candidate for further pharmacological development aimed at treating inflammatory and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。